N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide
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Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.
Coupling with Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where the quinoline derivative reacts with a methoxyphenyl halide.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the quinoline-methoxyphenyl intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrobenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the quinoline core.
Reduction: The nitro group in the nitrobenzamide moiety can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with biological targets such as enzymes and receptors.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyquinolin-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzamide
- N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenyl-4-nitrobenzamide
- N-(2-hydroxyquinolin-3-yl)-N-(4-methoxyphenyl)-benzamide
Uniqueness
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide stands out due to the presence of the 8-methyl group on the quinoline core and the 4-nitrobenzamide moiety. These structural features contribute to its unique chemical and biological properties, making it distinct from other similar compounds. The 8-methyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes, while the nitro group may enhance its reactivity in chemical reactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-4-3-5-18-14-19(24(29)26-23(16)18)15-27(20-10-12-22(33-2)13-11-20)25(30)17-6-8-21(9-7-17)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZJAAXFFSPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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